2-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
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Overview
Description
2-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reactions: The final step involves coupling the triazole ring with a benzamide derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring and fluorine atoms, which can enhance binding affinity and metabolic stability.
Biology: Utilized in the study of enzyme inhibition and receptor binding.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Industry: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the fluorine atoms can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(2-fluorobenzyl)benzamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- 2-fluoro-N-(4-fluorobenzyl)benzamide
Uniqueness
2-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is unique due to the presence of both the triazole ring and multiple fluorine atoms, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C16H12F2N4O |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2-fluoro-N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide |
InChI |
InChI=1S/C16H12F2N4O/c17-13-7-3-1-5-11(13)9-22-10-19-16(21-22)20-15(23)12-6-2-4-8-14(12)18/h1-8,10H,9H2,(H,20,21,23) |
InChI Key |
DCIGBGXVTCZIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC(=N2)NC(=O)C3=CC=CC=C3F)F |
Origin of Product |
United States |
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